

Illuminating GPR84: Application Notes and Protocols for Fluorogenic Probe-Based Imaging

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Compound of Interest

Compound Name: GPR84 antagonist 3

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These application notes provide a comprehensive guide to the use of novel fluorogenic probes for imaging the G-protein coupled receptor 84 (GPR84), a promising therapeutic target and biomarker for a range of inflammatory diseases. The following sections detail the principles, experimental procedures, and data interpretation for the application of the fluorogenic probe, F8, in cell-based imaging assays.

Introduction to GPR84 and the Fluorogenic Probe F8

GPR84 is a G protein-coupled receptor activated by medium-chain fatty acids, playing a pro-inflammatory role in various immune cells. Its expression is upregulated in inflammatory conditions, making it an attractive target for therapeutic intervention and a biomarker for disease activity.^{[1][2]}

The fluorogenic probe F8 has been developed for imaging GPR84.^[1] It is a hybrid molecule conjugating a GPR84 antagonist (15S) with the environmentally sensitive fluorophore, Nile red.^[1] A key feature of F8 is its "turn-on" fluorescent signal in an apolar environment.^[1] When unbound in an aqueous medium, the probe exhibits low fluorescence. Upon binding to the GPR84 receptor, it enters a more apolar microenvironment within the ligand-binding pocket, leading to a significant increase in fluorescence intensity. This property allows for the visualization and detection of GPR84 in living cells with low nonspecific binding.

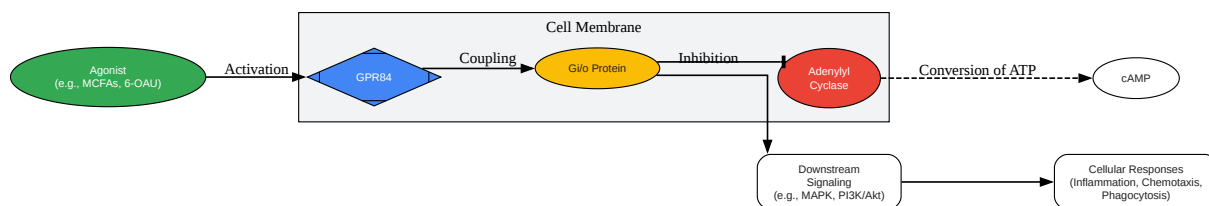
Quantitative Data Summary

The photophysical and binding properties of the GPR84 fluorogenic probe F8 are summarized in the table below. This data is essential for designing and interpreting imaging experiments.

Property	Value	Reference
Photophysical Properties		
Maximum Excitation Wavelength (λ_{ex})	552 nm	
Maximum Emission Wavelength (λ_{em})	636 nm	
Quantum Yield (Φ) in Dioxane	0.68	
Binding Properties		
Binding Affinity (Kd) for GPR84	28.8 nM	

GPR84 Signaling Pathway

GPR84 primarily couples to the Gi/o signaling pathway. Upon activation by an agonist, GPR84 initiates a cascade of intracellular events that modulate immune and inflammatory responses.

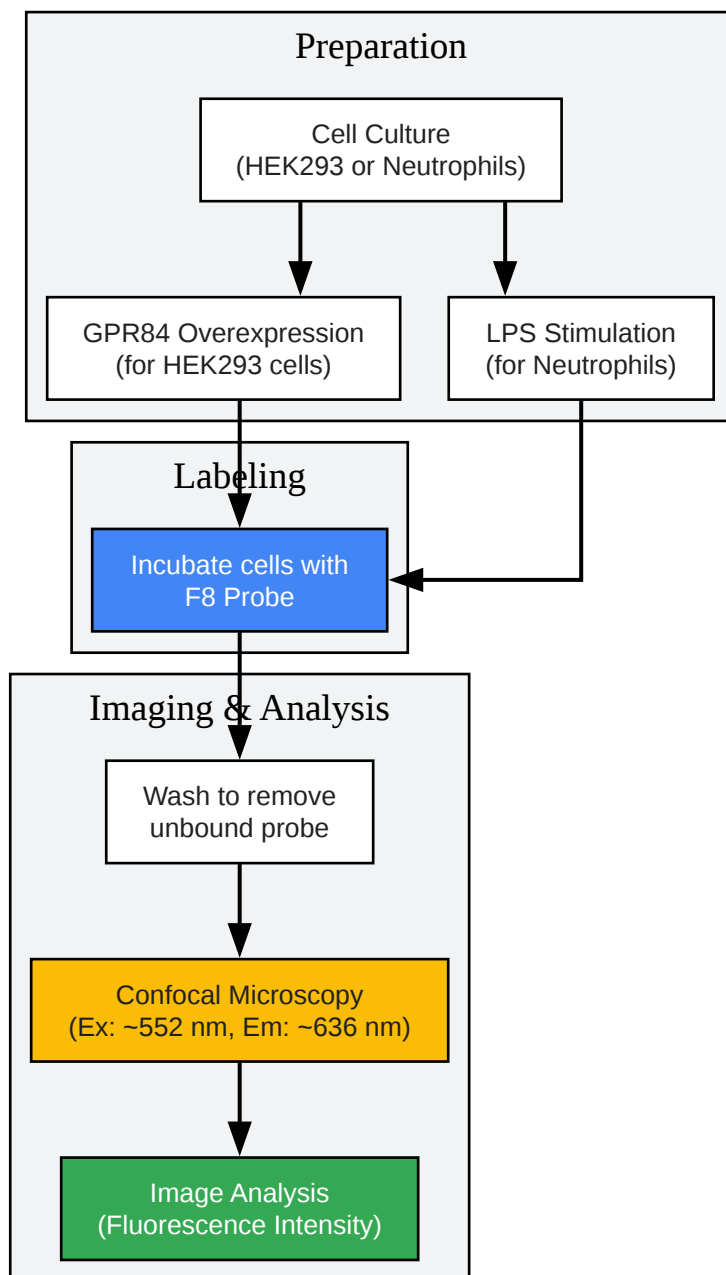


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Figure 1: GPR84 Gi/o signaling pathway.

Experimental Workflow for GPR84 Imaging

The general workflow for utilizing the F8 probe to image GPR84 in cells involves several key steps, from cell preparation to image acquisition and analysis.



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Figure 2: Experimental workflow for GPR84 imaging.

Experimental Protocols

Protocol 1: Imaging of GPR84 in Overexpressing HEK293 Cells

This protocol describes the procedure for transiently overexpressing GPR84 in HEK293 cells and subsequent imaging using the F8 fluorogenic probe.

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Plasmid DNA encoding human GPR84
- Transfection reagent (e.g., Lipofectamine)
- Phosphate-Buffered Saline (PBS)
- F8 fluorogenic probe
- Confocal microscope

Procedure:

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - One day before transfection, seed the cells in a suitable imaging dish (e.g., glass-bottom dish) to reach 70-80% confluency on the day of transfection.

- Transfect the cells with the GPR84 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent. As a control, transfect a separate dish of cells with an empty vector.
- Incubate the cells for 24-48 hours post-transfection to allow for GPR84 expression.
- Probe Labeling and Imaging:
 - Prepare a stock solution of the F8 probe in DMSO.
 - Dilute the F8 probe stock solution in serum-free DMEM to the desired final concentration (e.g., 100 nM).
 - Wash the transfected HEK293 cells twice with warm PBS.
 - Add the F8 probe solution to the cells and incubate for 30 minutes at 37°C.
 - After incubation, wash the cells three times with PBS to remove any unbound probe.
 - Add fresh imaging medium (e.g., phenol red-free DMEM) to the cells.
 - Image the cells using a confocal microscope. Use an excitation wavelength of approximately 552 nm and collect the emission between 600-700 nm.
 - Acquire images of both GPR84-expressing cells and control cells to assess specific labeling.

Protocol 2: Imaging of Endogenous GPR84 in Lipopolysaccharide (LPS)-Stimulated Neutrophils

This protocol details the isolation of primary neutrophils and their stimulation with LPS to upregulate GPR84 expression, followed by imaging with the F8 probe.

Materials:

- Freshly drawn whole blood with anticoagulant (e.g., EDTA)
- Neutrophil isolation kit or density gradient medium (e.g., Ficoll-Paque)

- Red Blood Cell (RBC) Lysis Buffer
- RPMI-1640 medium
- Lipopolysaccharide (LPS)
- F8 fluorogenic probe
- Confocal microscope

Procedure:

- Neutrophil Isolation and Stimulation:
 - Isolate neutrophils from whole blood using a density gradient centrifugation method or a commercial neutrophil isolation kit, following the manufacturer's instructions.
 - Perform RBC lysis to remove any contaminating red blood cells.
 - Resuspend the isolated neutrophils in RPMI-1640 medium.
 - To upregulate GPR84 expression, stimulate the neutrophils with LPS (e.g., 1 $\mu\text{g/mL}$) for 4 hours at 37°C in a 5% CO₂ incubator. Use unstimulated neutrophils as a control.
- Probe Labeling and Imaging:
 - Prepare a stock solution of the F8 probe in DMSO.
 - Dilute the F8 probe stock solution in serum-free RPMI-1640 to the desired final concentration (e.g., 100 nM).
 - After LPS stimulation, wash the neutrophils twice with warm PBS.
 - Add the F8 probe solution to the neutrophils and incubate for 30 minutes at 37°C.
 - Wash the cells three times with PBS to remove unbound probe.
 - Resuspend the neutrophils in a suitable imaging medium.

- Transfer the cell suspension to an imaging dish.
- Image the cells using a confocal microscope with settings similar to those described in Protocol 1 (Ex: ~552 nm, Em: ~636 nm).
- Compare the fluorescence intensity between LPS-stimulated and unstimulated neutrophils to visualize the upregulation of GPR84.

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References

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